![molecular formula C21H23N5O2 B2690756 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211293-30-9](/img/structure/B2690756.png)
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry
1,3,4-Oxadiazoles are essential building blocks from the medicinal chemistry viewpoint . They are incorporated in the molecules of several medicines, like fenadiazole, zibotentan, and tiodazosin .
Materials Science Applications
These structures have become promising scaffolds for materials science applications . They are used in the development of OLEDs , membranes for high-pressure mixed-gas separation , and optoelectronic devices .
Corrosion Inhibitors
1,3,4-Oxadiazoles are used as corrosion inhibitors . They help protect metals and alloys from corrosion, which is crucial in industries such as oil and gas, water treatment, and many others .
Energetic Materials
They are used in the creation of energetic materials . For example, (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide is a zwitterionic energetic material containing tetrazole as an anion and 1,3,4 oxadiazole as a cation . Its low mechanical sensitivity and high gas volume after detonation make it a prime example of a novel type of blunt energetic material .
Metal Ion Sensors
1,3,4-Oxadiazoles are used in the development of metal ion sensors . These sensors can detect and measure the concentration of specific metal ions in an environment, which is important in various fields such as environmental monitoring, biomedical research, and industrial processes .
Bioavailability
The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability . This suggests potential applications in drug delivery and pharmaceutical research .
Mechanism of Action
Target of Action
Imidazole and oxadiazole derivatives are known to interact with a variety of biological targets. For instance, imidazole rings are a key component of the amino acid histidine, which is part of many enzymes and is crucial for the catalytic activity of a wide variety of enzymes .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, which plays a key role in the citric acid cycle and the electron transport chain, two fundamental biochemical pathways in cells .
Biochemical Pathways
As mentioned above, imidazole derivatives can affect the citric acid cycle and the electron transport chain, which are crucial for energy production in cells. Oxadiazole derivatives, on the other hand, have been reported to have diverse biological activities, including antiviral and antitumor effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some studies have used in silico methods to predict the ADME properties of similar compounds .
Result of Action
The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of enzyme activity to interference with cell signaling pathways. Some imidazole derivatives, for example, have been found to have antimicrobial, antitumor, and anti-inflammatory effects .
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems were increasing due to antimicrobial resistance (AMR) in drug therapy. So, there is a necessity for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(18-3-1-15(2-4-18)13-25-12-9-22-14-25)26-10-7-17(8-11-26)20-24-23-19(28-20)16-5-6-16/h1-4,9,12,14,16-17H,5-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCAILMVMEHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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